3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one
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Overview
Description
3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The indole moiety is then coupled with the piperazine ring using a carbonylation reaction, often involving reagents such as phosgene or triphosgene.
Final Assembly: The butanone group is introduced through a nucleophilic substitution reaction, where the piperazine-indole intermediate reacts with a butanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to cell signaling and receptor binding.
Chemical Biology: It serves as a probe to study the function of indole-containing compounds in biological systems.
Industrial Applications: The compound is explored for its potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets:
Receptor Binding: The indole moiety allows the compound to bind to serotonin receptors, influencing neurotransmitter activity.
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Cell Signaling: It modulates cell signaling pathways, impacting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-2-carboxylic acid: Similar indole structure but lacks the piperazine and butanone groups.
4-(1-methyl-1H-indol-2-yl)piperazine: Contains the indole and piperazine rings but lacks the butanone group.
3-methyl-1H-indole: Contains the indole ring but lacks the piperazine and butanone groups.
Uniqueness
3-methyl-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}butan-1-one is unique due to its combination of an indole moiety, a piperazine ring, and a butanone group. This unique structure allows it to interact with a diverse range of biological targets and exhibit a variety of chemical reactivities .
Properties
Molecular Formula |
C19H25N3O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-methyl-1-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)12-18(23)21-8-10-22(11-9-21)19(24)17-13-15-6-4-5-7-16(15)20(17)3/h4-7,13-14H,8-12H2,1-3H3 |
InChI Key |
TVVLYNCGIXPTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2C |
Origin of Product |
United States |
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